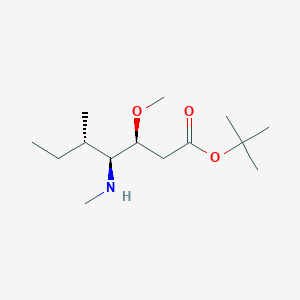
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate is a synthetic organic compound with the molecular formula C14H29NO3. It is a chiral molecule with three stereocenters, making it an interesting subject for stereochemical studies. This compound is often used in research settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Heptanoate Backbone: The initial step involves the formation of the heptanoate backbone through a series of aldol condensations and esterifications.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced via selective alkylation reactions.
Formation of the Methylamino Group: The methylamino group is introduced through reductive amination, using appropriate amines and reducing agents.
Final Esterification: The final step involves the esterification of the intermediate compound with tert-butyl alcohol under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines.
Scientific Research Applications
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate: Lacks the stereocenters, making it less stereochemically complex.
tert-butyl 3-methoxy-5-methyl-4-(amino)heptanoate: Similar structure but without the methyl group on the amino group.
tert-butyl 3-methoxy-5-methyl-4-(ethylamino)heptanoate: Contains an ethyl group instead of a methyl group on the amino group.
Uniqueness
(3S,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate is unique due to its three stereocenters, which provide it with distinct stereochemical properties. This makes it particularly valuable in stereochemical studies and in the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C14H29NO3 |
|---|---|
Molecular Weight |
259.38 g/mol |
IUPAC Name |
tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate |
InChI |
InChI=1S/C14H29NO3/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5/h10-11,13,15H,8-9H2,1-7H3/t10-,11-,13-/m0/s1 |
InChI Key |
VRBFIJCLCNKGGT-GVXVVHGQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@H](CC(=O)OC(C)(C)C)OC)NC |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















